molecular formula C13H9N3O7S B14671093 Benzamide, 4-nitro-N-[(3-nitrophenyl)sulfonyl]- CAS No. 36965-20-5

Benzamide, 4-nitro-N-[(3-nitrophenyl)sulfonyl]-

Cat. No.: B14671093
CAS No.: 36965-20-5
M. Wt: 351.29 g/mol
InChI Key: LGCPOGNHIKGWAS-UHFFFAOYSA-N
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Description

Benzamide, 4-nitro-N-[(3-nitrophenyl)sulfonyl]- is a complex organic compound characterized by the presence of nitro and sulfonyl functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-nitro-N-[(3-nitrophenyl)sulfonyl]- typically involves the reaction of 4-nitrobenzoyl chloride with 3-nitroaniline in the presence of a base, such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-nitro-N-[(3-nitrophenyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₂⁻) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted benzamides or sulfonamides.

Scientific Research Applications

Benzamide, 4-nitro-N-[(3-nitrophenyl)sulfonyl]- has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis and material science.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzamide, 4-nitro-N-[(3-nitrophenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The nitro and sulfonyl groups play a crucial role in its reactivity and biological activity. For instance, the compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzamide: A simpler analog with only one nitro group.

    3-Nitrobenzenesulfonamide: Contains a sulfonamide group instead of a benzamide group.

    N-Benzoyl-p-nitroaniline: Another related compound with a different substitution pattern.

Uniqueness

Benzamide, 4-nitro-N-[(3-nitrophenyl)sulfonyl]- is unique due to the presence of both nitro and sulfonyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

36965-20-5

Molecular Formula

C13H9N3O7S

Molecular Weight

351.29 g/mol

IUPAC Name

4-nitro-N-(3-nitrophenyl)sulfonylbenzamide

InChI

InChI=1S/C13H9N3O7S/c17-13(9-4-6-10(7-5-9)15(18)19)14-24(22,23)12-3-1-2-11(8-12)16(20)21/h1-8H,(H,14,17)

InChI Key

LGCPOGNHIKGWAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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